
2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl typically involves the bromination of 3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2,2’-positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives, while oxidation with potassium permanganate can produce hydroxylated biphenyl compounds.
Scientific Research Applications
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems, including their potential effects on enzymes and cellular processes.
Medicine: Research into the pharmacological properties of brominated biphenyls may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or cellular receptors, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,5,5’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,4,4’,5,5’-hexamethyl-1,1’-biphenyl
Uniqueness
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is unique due to the presence of eight methyl groups, which can influence its chemical reactivity and physical properties. The high degree of methylation can lead to increased steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
Properties
CAS No. |
586410-75-5 |
|---|---|
Molecular Formula |
C20H24Br2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-3,4,5,6-tetramethylphenyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H24Br2/c1-9-11(3)15(7)19(21)17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)22/h1-8H3 |
InChI Key |
MUZNXTJEMJNZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C(=C(C(=C2Br)C)C)C)C)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


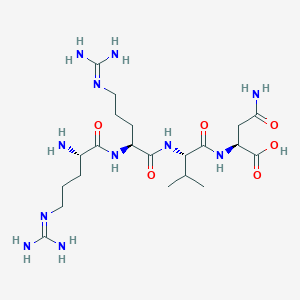
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
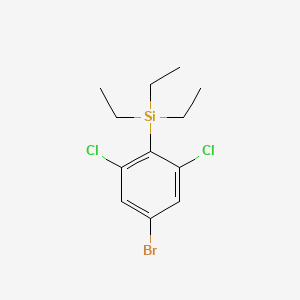
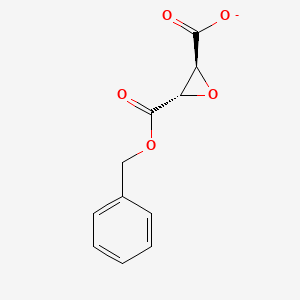
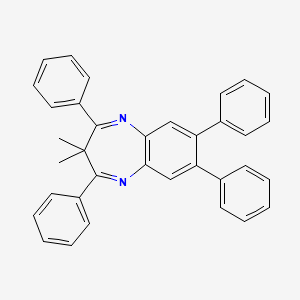
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
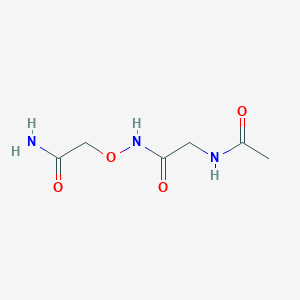
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
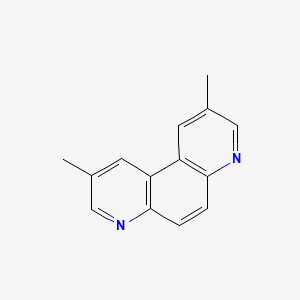
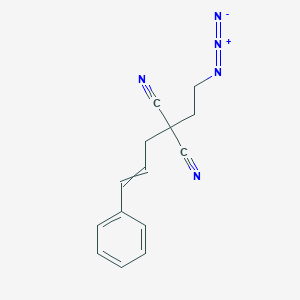
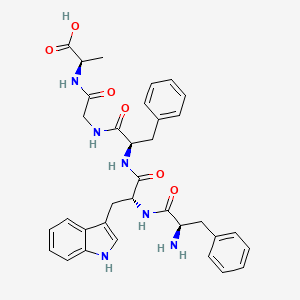

![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
